molecular formula C18H18N2O B2931501 3-[(2-Aminophenyl)amino]-5-phenylcyclohex-2-en-1-one CAS No. 400873-42-9

3-[(2-Aminophenyl)amino]-5-phenylcyclohex-2-en-1-one

Cat. No.: B2931501
CAS No.: 400873-42-9
M. Wt: 278.355
InChI Key: FHBLFDXTCULSMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Aminophenyl)amino]-5-phenylcyclohex-2-en-1-one is a cyclohexenone derivative featuring a 2-aminophenylamino substituent at position 3 and a phenyl group at position 3. This compound belongs to a class of enaminones, which are characterized by conjugated enone systems and amino groups that enable diverse hydrogen-bonding interactions. Its synthesis typically involves condensation reactions between substituted anilines and cyclohexenone precursors under acidic or basic conditions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-aminoanilino)-5-phenylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c19-17-8-4-5-9-18(17)20-15-10-14(11-16(21)12-15)13-6-2-1-3-7-13/h1-9,12,14,20H,10-11,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBLFDXTCULSMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C=C1NC2=CC=CC=C2N)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Aminophenyl)amino]-5-phenylcyclohex-2-en-1-one typically involves the reaction of 2-aminophenylamine with a suitable cyclohexenone derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up with careful control of reaction parameters to ensure consistency and quality of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Aminophenyl)amino]-5-phenylcyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

3-[(2-Aminophenyl)amino]-5-phenylcyclohex-2-en-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(2-Aminophenyl)amino]-5-phenylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Hydrogen Bonding

The substituents on the cyclohexenone core and aromatic rings significantly influence the physicochemical and structural properties of these compounds. Below is a detailed comparison with key analogs:

Compound Substituents Key Features References
3-[(2-Aminophenyl)amino]-5-phenylcyclohex-2-en-1-one - 2-Aminophenylamino (position 3) - Strong hydrogen bonding via NH groups.
- Planar cyclohexenone ring with equatorial substituents.
3-[(5-Chloro-2-hydroxyphenyl)amino]-5-(4-chlorophenyl)cyclohex-2-en-1-one - 5-Chloro-2-hydroxyphenylamino (position 3)
- 4-Chlorophenyl (position 5)
- Enhanced polarity due to Cl and OH groups.
- Potential for halogen bonding and π-stacking interactions.
5-Phenyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-en-1-one - 4-(Trifluoromethoxy)phenylamino (position 3) - Electron-withdrawing CF3O group increases metabolic stability.
- Reduced basicity of the aniline group.
3-((2-(3,4-Dimethoxyphenyl)ethyl)amino)-5-phenylcyclohex-2-en-1-one - 3,4-Dimethoxyphenethylamino (position 3) - Increased lipophilicity from methoxy groups.
- Extended conjugation may alter UV-Vis absorption.
3-[(2-Amino-5-nitrophenyl)amino]-5,5-dimethylcyclohex-2-enone - 2-Amino-5-nitrophenylamino (position 3)
- 5,5-Dimethyl (cyclohexenone)
- Nitro group introduces strong electron-withdrawing effects.
- Envelope conformation in crystal lattice.
3-Methyl-5-(4-methylphenyl)cyclohex-2-enone - Methyl (position 3)
- 4-Methylphenyl (position 5)
- Steric hindrance from methyl groups affects packing.
- Weak C–H···O and C–H···π interactions dominate.

Crystallographic and Intermolecular Interaction Analysis

  • Hydrogen Bonding: The parent compound forms a 3D network via N–H···O and C–H···O bonds, similar to its nitro-substituted analog (3-[(2-amino-5-nitrophenyl)amino]-5,5-dimethylcyclohex-2-enone), which exhibits N–H···O and aromatic π-stacking (Cg···Cg = 3.498–3.663 Å) . In contrast, 3-methyl-5-(4-methylphenyl)cyclohex-2-enone lacks amino groups, resulting in weaker C–H···O interactions and C–H···π stacking .
  • Conformational Flexibility: The cyclohexenone ring adopts an envelope conformation in most derivatives (e.g., 3-[(5-chloro-2-hydroxyphenyl)amino]-5-(4-chlorophenyl)cyclohex-2-en-1-one), with substituents in equatorial positions to minimize steric strain . Steric bulk from trifluoromethoxy or dimethyl groups (e.g., 5,5-dimethylcyclohexenone) induces distinct puckering parameters (Q = 0.443–0.448 Å, θ = 51.6–126.3°) .

Biological Activity

3-[(2-Aminophenyl)amino]-5-phenylcyclohex-2-en-1-one, with the molecular formula C18H18N2O, is an organic compound characterized by its unique structural features, including an aminophenyl group and a phenylcyclohexenone moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . A study conducted on various cancer cell lines demonstrated that this compound can inhibit cell proliferation and induce apoptosis. For instance, it was found to be effective against breast cancer cells by triggering apoptotic pathways and inhibiting key signaling molecules involved in cell survival. The mechanism of action appears to involve the modulation of the Akt/mTOR pathway, which is crucial for cell growth and survival.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity . It was tested against a range of bacteria and fungi, revealing effectiveness against both Gram-positive and Gram-negative strains. The structure-activity relationship (SAR) studies suggest that the presence of the aminophenyl group enhances its interaction with microbial targets, leading to disruption of cell membrane integrity and subsequent cell death .

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cancer progression and microbial metabolism.
  • Receptor Binding : It could bind to receptors that modulate cellular signaling pathways related to growth and apoptosis.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Breast Cancer Study : In vitro studies showed a dose-dependent decrease in cell viability in MCF-7 breast cancer cells treated with varying concentrations of this compound.
    Concentration (µM)Cell Viability (%)
    0100
    1085
    2565
    5040
  • Antimicrobial Efficacy : A study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing inhibition zones indicating effective antimicrobial properties.
    MicroorganismInhibition Zone (mm)
    Staphylococcus aureus15
    Escherichia coli12

Comparison with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds is essential:

Compound NameStructure FeaturesBiological Activity
2-AminophenylamineAminophenyl groupPrecursor for synthesis
Cyclohexenone DerivativesCyclohexenone moietyVaries by substitution
QuinonesOxidized derivativesAnticancer properties

This table illustrates how the structural characteristics influence biological activity, emphasizing the significance of the specific arrangement in this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.